3-Bromopyrazine-2-carboxylic acid

Übersicht

Beschreibung

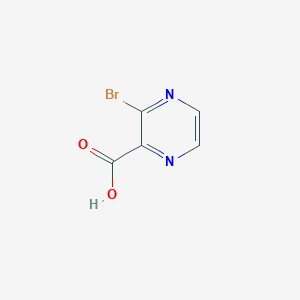

3-Bromopyrazine-2-carboxylic acid is an organic compound with the molecular formula C5H3BrN2O2 It is a derivative of pyrazine, characterized by the presence of a bromine atom at the third position and a carboxylic acid group at the second position of the pyrazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Bromopyrazine-2-carboxylic acid can be synthesized through several methods. One common approach involves the bromination of pyrazine-2-carboxylic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve the desired substitution at the third position of the pyrazine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions with optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product with the desired specifications .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromopyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The carboxylic acid group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can produce different carboxylate or alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 3-bromopyrazine-2-carboxylic acid is , with a molecular weight of approximately 203.99 g/mol. The compound features a bromine atom at the 3-position and a carboxylic acid group at the 2-position of the pyrazine ring. Its structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Medicinal Chemistry

Antimycobacterial Activity

Recent studies have identified this compound as a potential candidate for developing new treatments against tuberculosis (TB). The compound serves as a bioisostere for pyrazinoic acid, which is crucial in TB therapy. Research indicates that derivatives of this compound exhibit enhanced antimicrobial activity against Mycobacterium tuberculosis, particularly those that modify the carboxylic acid group or introduce alkylamino substitutions at specific positions on the pyrazine ring .

Targeting Metabotropic Glutamate Receptor 2

this compound has been explored as a negative allosteric modulator of metabotropic glutamate receptor 2 (mGluR2), which is implicated in various neuropsychiatric disorders. This receptor's modulation could lead to new therapeutic strategies for conditions such as schizophrenia and anxiety disorders . The compound's ability to selectively bind to mGluR2 has been demonstrated through positron emission tomography (PET) imaging studies, indicating its potential for further development in neuropharmacology .

Organic Synthesis

Intermediate in Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. It can be used to prepare various derivatives, including substituted pyrazines and other heterocyclic compounds. Its reactivity allows chemists to introduce functional groups that can enhance biological activity or alter physical properties for specific applications .

Synthetic Methodologies

The compound can undergo various transformations, including nucleophilic substitutions and coupling reactions. For example, it has been utilized in the synthesis of 3-bromo-5-phenylpyrazine-2-amine, which is relevant for developing novel pharmaceuticals . The versatility of this compound in synthetic pathways makes it a valuable building block in the pharmaceutical industry.

Biological Studies

Supramolecular Chemistry

Research into the supramolecular properties of this compound has revealed interesting aggregation patterns when crystallized. The formation of hydrogen bonds and other interactions contributes to its stability and potential use in materials science . Understanding these properties can lead to applications in drug delivery systems or the development of new materials with specific functionalities.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 3-Bromopyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromopyridine-3-carboxylic acid: Similar in structure but with a pyridine ring instead of a pyrazine ring.

3-Amino-6-bromopyrazine-2-carboxylic acid: Contains an amino group in addition to the bromine and carboxylic acid groups.

6-Bromopyridine-3-carboxylic acid: Another brominated carboxylic acid with a pyridine ring

Uniqueness

3-Bromopyrazine-2-carboxylic acid is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic applications and research studies .

Biologische Aktivität

3-Bromopyrazine-2-carboxylic acid is an organic compound notable for its diverse biological activities, particularly in antimicrobial and antifungal applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has the molecular formula and features a bromine atom attached to a pyrazine ring, which includes two nitrogen atoms. The carboxylic acid functional group at the 2-position enhances its reactivity and biological interactions. This compound is structurally similar to other pyrazine derivatives, which often exhibit varying degrees of biological activity.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial and antifungal properties. Its mechanism of action may involve the inhibition of specific enzymes or pathways critical for microbial survival. For instance, studies have shown that brominated pyrazines tend to exhibit enhanced biological properties compared to their non-brominated counterparts .

Table 1: Antimicrobial Activity Against Common Pathogens

| Pathogen | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | High |

| Candida albicans | Moderate |

| Staphylococcus aureus | High |

The compound has been tested against various clinical isolates, showcasing promising results in inhibiting growth and viability .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown effectiveness against fungal pathogens. Its ability to disrupt cellular processes in fungi makes it a candidate for further development in antifungal therapies.

Case Studies and Research Findings

- Inhibition Studies : A study highlighted the compound's interaction with GlcN-6-P synthase, suggesting that this inhibition could be responsible for its antibacterial activity. Molecular docking studies indicated favorable binding affinities, supporting its potential as a lead compound for antibiotic development .

- Therapeutic Applications : The compound is being explored for its potential applications in treating infections caused by resistant strains of bacteria and fungi. Its structural features allow it to serve as an important intermediate in synthesizing more complex molecules with enhanced biological activity .

- Comparative Analysis : Research comparing this compound with other pyrazine derivatives revealed that compounds with similar structures often exhibit varying levels of biological activity, emphasizing the importance of specific substitutions on the pyrazine ring .

Eigenschaften

IUPAC Name |

3-bromopyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O2/c6-4-3(5(9)10)7-1-2-8-4/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDCBKTUEZPSNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622737 | |

| Record name | 3-Bromopyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937669-80-2 | |

| Record name | 3-Bromopyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.